1S/C7H6Cl2N2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12)
. The Canonical SMILES is C1=CC(=C(C(=C1)Cl)NC(=S)N)Cl
. These codes provide a textual representation of the compound’s molecular structure.
2,6-Dichlorophenylthiourea is an organic compound with the chemical formula C7H6Cl2N2S and a CAS number of 6590-91-6. It is classified as a thiourea derivative, where the phenyl ring is substituted with chlorine atoms at the 2 and 6 positions. This compound is primarily utilized in biological sciences, particularly in studies related to photosynthesis, where it serves as a redox indicator.
2,6-Dichlorophenylthiourea can be sourced from various chemical suppliers and is classified under the category of organic compounds, specifically within the thiourea group. Its synthesis and applications are of significant interest in both academic and industrial settings due to its versatile reactivity and functional properties.
The synthesis of 2,6-Dichlorophenylthiourea can be achieved through several methods, including:
The reaction typically involves the formation of an intermediate isothiocyanate, which subsequently reacts with amines to yield the desired thiourea product. The use of solvents such as nitromethane or acetone during crystallization helps achieve high-purity crystals suitable for further analysis.
The molecular structure of 2,6-Dichlorophenylthiourea consists of a phenyl ring substituted with two chlorine atoms at the ortho positions (2 and 6) relative to the thiourea functional group (-NH-C(=S)-NH2).
2,6-Dichlorophenylthiourea participates in various chemical reactions due to its electrophilic nature:
The mechanism for its redox activity involves electron transfer processes that depend on pH levels, with observed shifts in reduction rates indicating its sensitivity to environmental conditions.
The mechanism of action for 2,6-Dichlorophenylthiourea primarily revolves around its role as a redox indicator in photosynthesis:
Experimental data suggest that the maximum reduction rate occurs at specific pH levels, which are crucial for optimizing conditions in photosynthetic studies.
2,6-Dichlorophenylthiourea has several applications in scientific research:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0